molecular formula C14H11NO B8816568 4-Phenylindolin-2-one CAS No. 35523-93-4

4-Phenylindolin-2-one

Cat. No. B8816568
CAS RN: 35523-93-4
M. Wt: 209.24 g/mol
InChI Key: JOVLTVGRCBLFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylindolin-2-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 . It is used in research and not intended for direct human use .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Phenylindolin-2-one, a related compound, 3-substituted-3-hydroxy-indolin-2-ones, has been synthesized under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular structure of 4-Phenylindolin-2-one consists of a phenyl group attached to an indolin-2-one core . Further structural analysis would require more specific data or computational modeling.

Safety And Hazards

While specific safety data for 4-Phenylindolin-2-one is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future research directions for 4-Phenylindolin-2-one and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. For instance, 3-substituted-3-hydroxy-indolin-2-ones have shown interesting biological properties and are found in several biologically active compounds . Therefore, these compounds might serve as a basis for the development of new drugs or therapeutic agents.

properties

CAS RN

35523-93-4

Product Name

4-Phenylindolin-2-one

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-phenyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H11NO/c16-14-9-12-11(7-4-8-13(12)15-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

JOVLTVGRCBLFRA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirring solution of 3.5 g. (0.014 mole) of 4-phenyl-3-methylthioindolin-2-one in 75 ml. of tetrahydrofuran was treated portionwise with 20 g. of a commercial Raney nickel/water suspension. The mixture was filtered through Celite and the filtrate was concentrated to give a yellow solid. The solid was recrystallized to give a yellow solid. This solid was recrystallized from benzene to yield 1.6 g. (57%) of product as an off-white solid. An analytical sample was prepared from isopropanol; m.p. 192-194° C.
Name
4-phenyl-3-methylthioindolin-2-one
Quantity
0.014 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Raney nickel water
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0 (± 1) mol
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catalyst
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To the suspension of 4-phenyl-1H-indole (1.1 g, 5.7 mmol) in 2-methyl-2-propanol (33 mL), ethanol (22 mL) and acetic acid (11 mL) was added pyridinium tribromide (90% purity from Aldrich, 6.1 g, 17.1 mmol) portionwise over 10 minutes. The mixture was stirred at room temperature for 2 hours, and then to the mixture was added acetic acid (50 mL). After stirring at room temperature for one hour, water (0.5 mL) and zinc (3.7 g, 57 mmol) were added to the reaction mixture and stirring was continued for another hour. The unreacted zinc dust was filtered off and washed with methanol. The filtrate was concentrated and the syrupy residue was suspended in water (100 mL) for overnight. The solid product was filtered, washed repeatedly with water to remove the zinc salt and pyridine salt. After high vacuum dry, 800 mg (67%) of 4-phenyl-1,3-dihydro-indol-2-one as a light yellow solid was obtained.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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